

Addressing FR900359 low oral bioavailability in in vivo studies

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Compound of Interest

Compound Name: FR900359

Cat. No.: B1674037

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Technical Support Center: FR900359 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the low oral bioavailability of **FR900359** in in vivo experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo studies with **FR900359**, providing potential causes and actionable solutions.

Question: After oral administration of **FR900359**, I am observing very low or undetectable plasma concentrations. Why is this happening and what can I do?

Answer:

Low plasma concentration following oral administration is a known characteristic of **FR900359**. [1][2][3][4][5] This is likely due to a combination of factors inherent to its structure as a cyclic depsipeptide.

Potential Causes:

- **Low Intestinal Permeability:** **FR900359** has demonstrated low permeability across Caco-2 cell monolayers, a model for the intestinal epithelium.[1][2] This suggests that the molecule does not efficiently pass from the gut into the bloodstream. The large size and polar surface area of **FR900359** contribute to this poor absorption.[1]
- **Efflux Transporter Activity:** Evidence suggests that **FR900359** may be a substrate for efflux transporters like P-glycoprotein (Pgp).[1] These transporters actively pump the compound out of intestinal cells and back into the gut lumen, further reducing its absorption.
- **Metabolic Instability in the Liver:** **FR900359** is rapidly metabolized by liver microsomes.[1][6] Any compound that is absorbed will be subject to this first-pass metabolism, significantly reducing the amount that reaches systemic circulation.

Troubleshooting Steps & Potential Solutions:

- **Confirm Compound Integrity:** Before proceeding with in vivo studies, ensure the stability and purity of your **FR900359** stock.
- **Alternative Routes of Administration:** For initial efficacy and proof-of-concept studies, consider alternative administration routes that bypass first-pass metabolism:
 - **Intravenous (i.v.) injection:** This ensures 100% bioavailability and provides a baseline for the compound's activity.[7]
 - **Intraperitoneal (i.p.) injection:** This route can offer higher bioavailability than oral administration, though some metabolism in the liver may still occur.[1]
 - **Intratracheal (i.t.) or local administration:** For lung-related studies, direct administration can achieve high local concentrations.[1][8]
- **Formulation Strategies:** To improve oral absorption, consider formulating **FR900359** with:
 - **Permeation Enhancers:** These agents can transiently increase the permeability of the intestinal epithelium.
 - **P-glycoprotein Inhibitors:** Co-administration with a Pgp inhibitor could reduce efflux and increase absorption.

- **Structural Modification (Advanced):** For long-term drug development, medicinal chemistry efforts could focus on creating analogs of **FR900359** with improved pharmacokinetic properties. Strategies such as N-methylation have been shown to improve the oral bioavailability of other cyclic peptides.^{[9][10][11][12][13]}

Question: I am observing high variability in my in vivo results after oral administration of **FR900359**. What could be the cause?

Answer:

High variability in in vivo data is a common consequence of low and erratic oral bioavailability.

Potential Causes:

- **Inconsistent Absorption:** The factors mentioned above (low permeability, efflux) can lead to highly variable absorption between individual animals.
- **Gastrointestinal (GI) Tract Variability:** Factors such as food intake, GI motility, and gut pH can differ between animals and affect the rate and extent of drug absorption. While **FR900359** is stable in simulated gastric fluid, variations in transit time can still impact absorption.^{[1][6]}

Troubleshooting Steps & Potential Solutions:

- **Standardize Experimental Conditions:**
 - **Fasting:** Ensure all animals are fasted for a consistent period before oral dosing to minimize food effects on absorption.
 - **Dosing Vehicle:** Use a consistent and well-characterized vehicle for administration.
- **Increase Sample Size:** A larger number of animals per group can help to improve the statistical power of your study and account for inter-individual variability.
- **Consider Paired Studies:** If feasible, a crossover study design where each animal receives both the vehicle and the test compound (with a suitable washout period) can help to reduce inter-animal variability.

- Switch to a More Reliable Administration Route: As mentioned previously, using i.v. or i.p. administration will provide more consistent systemic exposure and reduce variability in your results.

Frequently Asked Questions (FAQs)

What is **FR900359** and what is its mechanism of action?

FR900359 is a cyclic depsipeptide isolated from the plant *Ardisia crenata*.^[2] It is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of G proteins.^{[7][14][15]} **FR900359** functions as a guanine nucleotide dissociation inhibitor (GDI) by binding to the Gα subunit and stabilizing it in its inactive, GDP-bound state.^{[16][17]} This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways, such as the ERK/MAPK pathway.^{[7][17]}

Is **FR900359** stable?

FR900359 demonstrates high chemical stability across a wide range of pH values, including in simulated gastric fluid (pH 1).^{[1][6]} However, it is susceptible to rapid metabolism by liver microsomes.^{[1][6]}

What are the key physicochemical and pharmacokinetic parameters of **FR900359**?

Below is a summary of key data for **FR900359**, with comparative values for the similar compound YM-254890 where available.

Parameter	FR900359	YM-254890	Reference
Molecular Weight (Da)	1001.53	959.49	[1]
Calculated logP	1.86	1.37	[1]
Water Solubility (μM)	189	88	[1]
Plasma Protein Binding (%)	35	79	[1]
Caco-2 Permeability (Papp A \rightarrow B, 10^{-6} cm/s)	0.4	0.1	[2]
Metabolic Half-life (human liver microsomes, min)	8.1	27.3	[6]
Metabolic Half-life (mouse liver microsomes, min)	5.8	16.9	[6]

Are there any known analogs of **FR900359** with better oral bioavailability?

Currently, there are no commercially available analogs of **FR900359** with demonstrably improved oral bioavailability. However, research into the synthesis of novel analogs is ongoing. [18][19][20] The development of small-molecule inhibitors targeting the same binding site on Gαq is also an area of active investigation.[21]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of **FR900359**.

Objective: To determine the apparent permeability coefficient (Papp) of **FR900359** across a Caco-2 cell monolayer.

Methodology:

- Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
- Permeability Experiment (Apical to Basolateral):
 - The culture medium in the apical (A) and basolateral (B) chambers is replaced with transport buffer.
 - **FR900359** is added to the apical chamber at a known concentration.
 - Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
 - The concentration of **FR900359** in the samples is quantified by LC-MS/MS.
- Permeability Experiment (Basolateral to Apical):
 - The experiment is repeated with the addition of **FR900359** to the basolateral chamber and sampling from the apical chamber to assess efflux.
- Data Analysis: The apparent permeability coefficient (P_{app}) is calculated using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C_0 is the initial drug concentration.
- Controls: Include a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol) as controls. To assess Pgp-mediated efflux, a known Pgp substrate (e.g., digoxin) can be included.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of **FR900359** after administration.

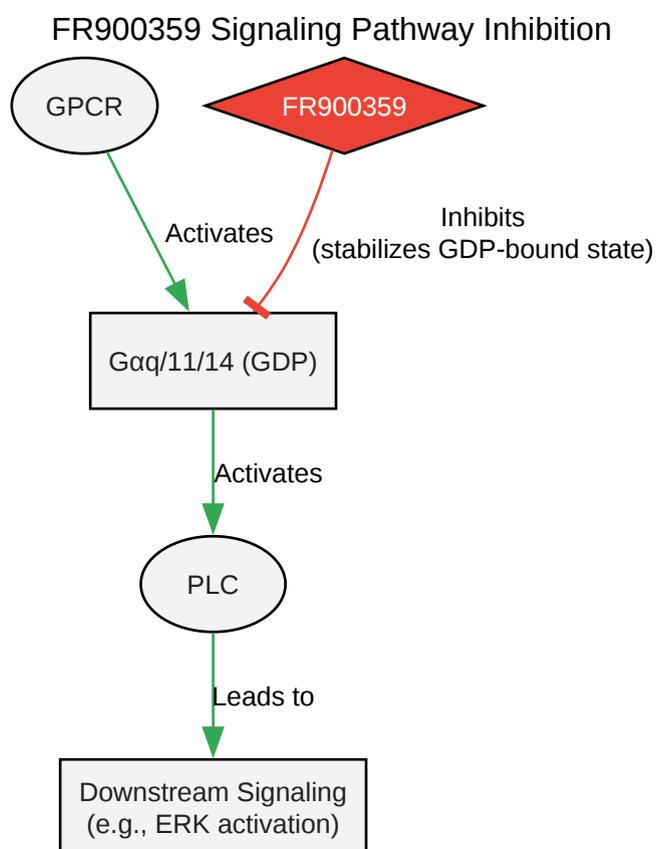
Objective: To characterize the pharmacokinetic profile of **FR900359** following a specific route of administration.

Methodology:

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or CD-1).
- Dosing:
 - Oral (p.o.): Administer **FR900359** by oral gavage at a defined dose.
 - Intravenous (i.v.): Administer **FR900359** via tail vein injection.
 - Intraperitoneal (i.p.): Administer **FR900359** via intraperitoneal injection.
- Blood Sampling:
 - Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
 - Extract **FR900359** from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
 - Quantify the concentration of **FR900359** in the extracts using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

- Maximum plasma concentration (C_{max})
- Time to reach maximum concentration (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Half-life (t_{1/2})
- Bioavailability (F%) (calculated by comparing the AUC after oral administration to the AUC after i.v. administration).

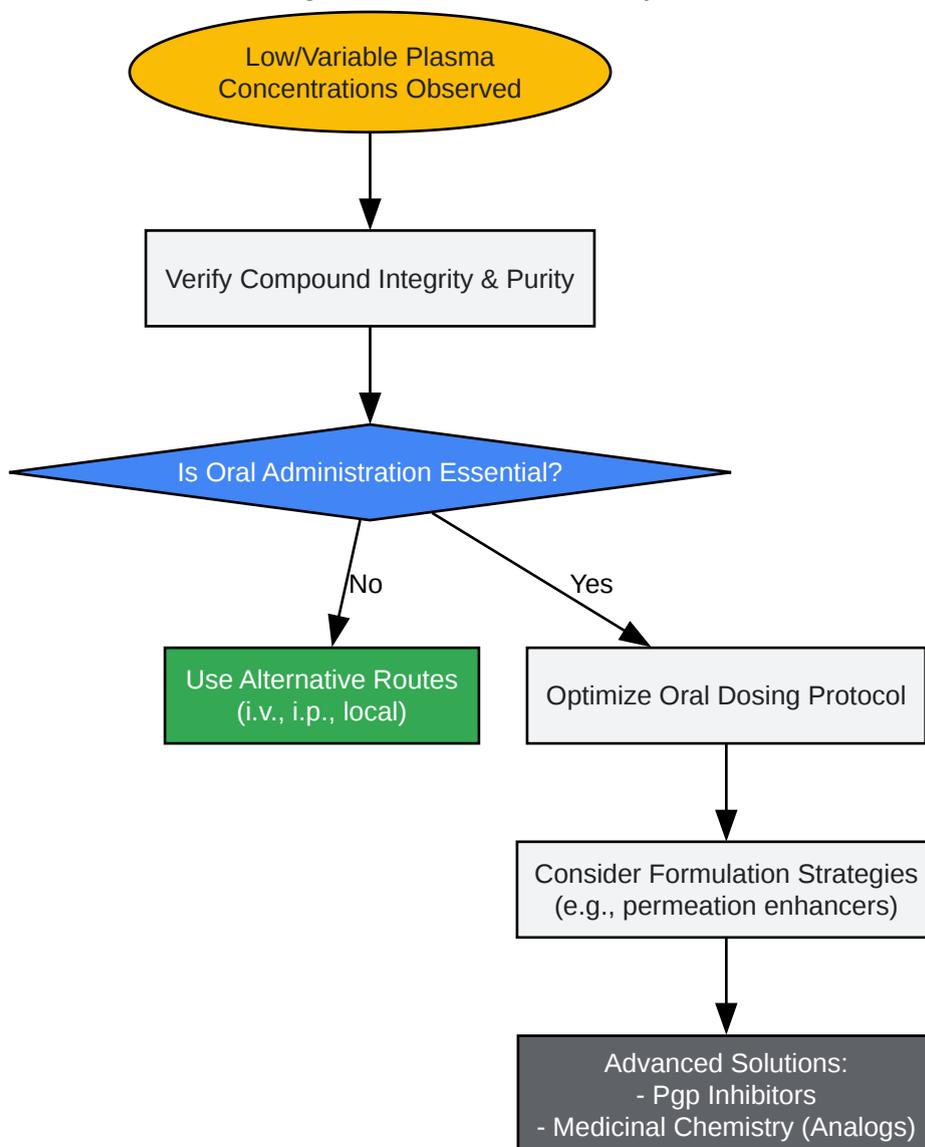
Visualizations



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Caption: Inhibition of the G α q signaling pathway by **FR900359**.

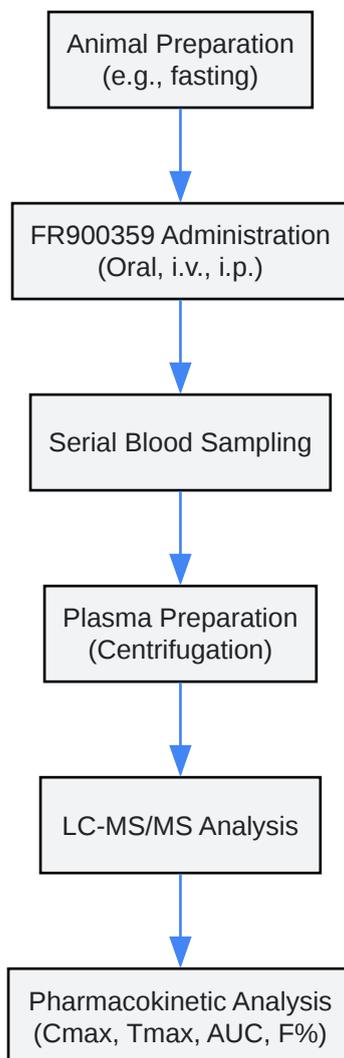
Troubleshooting Low Oral Bioavailability of FR900359



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Caption: Decision tree for troubleshooting low oral bioavailability of **FR900359**.

Workflow for In Vivo Pharmacokinetic Study



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Caption: A typical workflow for an in vivo pharmacokinetic study of **FR900359**.

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